N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTB-TZP , is a synthetic compound with a complex structure. Let’s break it down:
N-(3,3-diphenylpropyl): This part of the compound consists of a propyl group (three carbon atoms) attached to two phenyl rings. The phenyl rings contribute to its aromatic character.
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: This portion contains a butanamide group (a four-carbon chain with an amide functional group) linked to a triazolopyridine ring system. The triazolopyridine scaffold imparts unique properties.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for DTB-TZP, but one common approach involves the following steps:
Synthesis of the Triazolopyridine Ring: Start by constructing the triazolopyridine ring system. This can be achieved through cyclization reactions using appropriate precursors.
Amidation Reaction: Introduce the butanamide group by reacting the triazolopyridine intermediate with an appropriate amine and acyl chloride.
Phenylpropyl Group Attachment: Finally, attach the phenylpropyl moiety to the amide nitrogen.
Industrial Production:: DTB-TZP is not widely produced industrially due to its specialized applications. small-scale synthesis in research laboratories is feasible.
Chemical Reactions Analysis
DTB-TZP undergoes various reactions:
Oxidation: It can be oxidized to form derivatives with altered properties.
Reduction: Reduction of the triazolopyridine ring may yield different analogs.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
DTB-TZP finds applications in:
Medicine: It exhibits potential as an antitumor agent due to its unique structure and interactions with cellular targets.
Chemical Biology: Researchers use it as a probe to study specific biological pathways.
Industry: Limited applications in specialized chemical processes.
Mechanism of Action
The exact mechanism remains under investigation, but DTB-TZP likely interacts with specific receptors or enzymes, affecting cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
DTB-TZP stands out due to its triazolopyridine core and phenylpropyl side chains. Similar compounds include :
Triazolopyridines: These share the same ring system but differ in substituents.
Amides with Phenyl Groups: Other amides with phenyl substituents exhibit distinct properties.
: Reference: Example reference
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C25H26N4O/c30-25(16-9-15-24-28-27-23-14-7-8-19-29(23)24)26-18-17-22(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-14,19,22H,9,15-18H2,(H,26,30) |
InChI Key |
JEZKRNKBXBEQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCCC2=NN=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.